Cas no 16298-94-5 (Benzhydrol, a-[(diethylamino)methyl]-,hydrochloride (6CI,8CI))

Benzhydrol, a-[(diethylamino)methyl]-,hydrochloride (6CI,8CI) structure
16298-94-5 structure
Product Name:Benzhydrol, a-[(diethylamino)methyl]-,hydrochloride (6CI,8CI)
CAS No:16298-94-5
MF:C18H24ClNO
MW:305.842264175415
CID:211861
PubChem ID:204441
Update Time:2025-04-19

Benzhydrol, a-[(diethylamino)methyl]-,hydrochloride (6CI,8CI) Chemical and Physical Properties

Names and Identifiers

    • Benzhydrol, a-[(diethylamino)methyl]-,hydrochloride (6CI,8CI)
    • 2-(diethylamino)-1,1-diphenylethanol,hydrochloride
    • Α-((DIETHYLAMINO)METHYL)BENZHYDROL HCL
    • Z9A5H1F67X
    • alpha-((Diethylamino)methyl)benzhydrol hydrochloride
    • 2-(diethylamino)-1,1-diphenylethanol hydrochloride
    • DTXSID70167497
    • 16298-94-5
    • BENZHYDROL, .ALPHA.-((DIETHYLAMINO)METHYL)-, HYDROCHLORIDE
    • UNII-Z9A5H1F67X
    • Benzhydrol, alpha-((diethylamino)methyl)-, hydrochloride
    • Inchi: 1S/C18H23NO.ClH/c1-3-19(4-2)15-18(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14,20H,3-4,15H2,1-2H3;1H
    • InChI Key: YSUQMOZXKARNAW-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1C=CC=CC=1)(C1C=CC=CC=1)CN(CC)CC

Computed Properties

  • Exact Mass: 305.15482
  • Monoisotopic Mass: 305.155
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 245
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Boiling Point: 415.1°Cat760mmHg
  • Flash Point: 158.6°C
  • PSA: 23.47

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